1-(Bromomethyl)-2-chloro-3-iodobenzene
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Overview
Description
1-(Bromomethyl)-2-chloro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-chloro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of a chloromethylated benzene derivative followed by iodination. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) for bromination and iodine or an iodine source for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-chloro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
1-(Bromomethyl)-2-chloro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of halogenated polymers and other advanced materials.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-3-iodobenzene in chemical reactions involves the electrophilic nature of the bromomethyl group, which makes it susceptible to nucleophilic attack. The presence of chlorine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reagent used .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2-chlorobenzene
- 1-(Bromomethyl)-3-iodobenzene
- 1-(Chloromethyl)-2-iodobenzene
Uniqueness
1-(Bromomethyl)-2-chloro-3-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C7H5BrClI |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-3-iodobenzene |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 |
InChI Key |
CRYZJWACYQGRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)CBr |
Origin of Product |
United States |
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